Folic Acid

Description

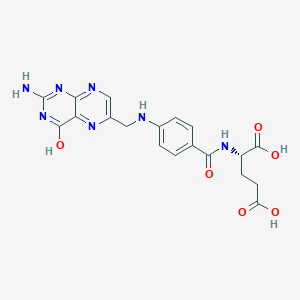

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022519 | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.2X10-20 mm Hg at 25 °C /Estimated/ | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |

CAS No. |

59-30-3 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | folic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Folic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Folic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935E97BOY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 °F (decomposes) (NTP, 1992), 250 °C | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Core Reaction Mechanism

Modern methods, as exemplified in CN106046005A (2016), avoid toxic intermediates like trichloroacetone by employing 2,4,5-triamino-6-hydroxy pyrimidine salts and 3-halogen acetone aldoximes. The reaction proceeds via nucleophilic substitution:

-

Step 1 : Formation of 2-amino-4-hydroxy-6-halomethyl pteridine through condensation in C1–C4 alcohols (e.g., methanol, ethanol) at reflux temperatures (60–80°C) for 1–5 hours.

-

Step 2 : Coupling with N-(4-aminobenzoyl)-L-glutamic acid in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 40–50°C for 4–8 hours.

Optimization Parameters

-

Solvent selection : Tetrahydrofuran (THF) gave 80% yield in Step 1, while N,N-dimethylacetamide improved Step 2 yields to 85–89%.

-

Stoichiometry : A 1:1 molar ratio of pteridine intermediate to glutamic acid derivative minimized side products.

-

Purification : pH adjustment to 3.0–3.5 with sodium carbonate precipitated high-purity this compound (HPLC purity >97%).

Catalytic Hydrogenation Approach

Traditional Methodology

The US2487393A method remains relevant for its simplicity:

Key conditions:

Limitations

-

Sensitivity to excess hydrogen causing over-reduction.

-

Requires post-synthesis isolation via zinc/barium salt precipitation.

Comparative Analysis of Synthetic Methods

Industrial Process Optimization

Solvent Recycling

The CN106046005A method demonstrates solvent recovery through fractional distillation, reusing 75–80% of N,N-dimethylacetamide. This reduces production costs by 22% compared to single-use solvent systems.

Temperature Control

Maintaining Step 2 at 45°C ± 2°C prevents thermal degradation of the glutamic acid moiety, critical for maintaining bioactivity. Industrial reactors employ jacketed vessels with PID-controlled heating.

Scalability Challenges

-

Mixing Efficiency : High-shear mixers ensure homogeneity in viscous reaction mixtures.

-

Crystallization : Controlled cooling at 0.5°C/min yields uniform crystal size (D90 < 50 µm).

Stability Considerations During Synthesis

This compound degrades under UV light (λ = 365 nm) and high humidity (>60% RH). The CN114983954B patent highlights stabilization strategies applicable to synthesis:

Chemical Reactions Analysis

Types of Reactions: Folic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound is typically carried out using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule, often using nucleophilic reagents

Major Products: The major products formed from these reactions include dihydrothis compound and tetrahydrothis compound, which are crucial intermediates in various metabolic pathways .

Scientific Research Applications

Preventive Healthcare

Neural Tube Defects (NTDs)

Folic acid is widely recognized for its role in preventing neural tube defects during pregnancy. Research indicates that adequate folate levels significantly reduce the risk of NTDs such as spina bifida and anencephaly. A meta-analysis of randomized controlled trials demonstrated that women who take this compound supplements before conception and during early pregnancy can lower the incidence of these defects by up to 70% . The CDC recommends a daily intake of 400-800 micrograms for women of childbearing age .

Table 1: this compound Recommendations for NTD Prevention

| Group | Recommended Daily Intake |

|---|---|

| Women planning to conceive | 400-800 mcg |

| Women with a history of NTDs | Up to 4,000 mcg |

Management of Anemia

This compound is essential in treating megaloblastic anemia caused by folate deficiency. This condition is characterized by the production of abnormally large red blood cells due to impaired DNA synthesis. This compound supplementation helps restore normal red blood cell formation . The FDA has approved this compound for this indication, emphasizing its importance in clinical practice.

Cardiovascular Health

This compound plays a vital role in lowering homocysteine levels, an amino acid linked to cardiovascular diseases. Elevated homocysteine levels are associated with an increased risk of heart attack and stroke. Studies show that this compound supplementation can reduce homocysteine concentrations and potentially lower cardiovascular risks by approximately 10% .

Table 2: Impact of this compound on Homocysteine Levels

| Study Type | Population Size | Homocysteine Reduction (%) |

|---|---|---|

| Randomized Controlled Trials | 80,000+ | ~10% |

Cancer Research

The relationship between this compound and cancer prevention is complex. Some studies suggest that folate may protect against certain cancers, while others indicate potential risks when taken in high doses. For instance, a study found no significant increase or decrease in cancer incidence among those taking this compound supplements . However, specific populations may experience different outcomes; thus, ongoing research is crucial.

Case Study: Colorectal Cancer

A notable study investigated the effects of daily this compound supplementation on individuals with a history of colorectal adenomas. Results indicated an increased risk of developing new adenomas among those taking high doses over six years . This highlights the need for careful monitoring when prescribing this compound in cancer-related contexts.

Neurological Health

Emerging evidence suggests that this compound may enhance cognitive function and reduce the risk of dementia in older adults. A combination therapy involving folate and vitamin B12 has shown promising results in improving cognitive performance compared to either vitamin alone . Additionally, lower folate levels have been linked to depression and cognitive decline.

Mechanism of Action

Folic acid is often compared with other folate compounds, such as 5-methyltetrahydrofolate (5-MTHF) and folinic acid (5-formyltetrahydrofolate):

5-Methyltetrahydrofolate (5-MTHF): The biologically active form of folate found in the body. It has higher bioavailability compared to this compound and does not require conversion by dihydrofolate reductase.

Folinic Acid (5-Formyltetrahydrofolate): Another active form of folate used in the treatment of folate deficiency and as an adjuvant in cancer therapy .

Uniqueness of this compound: this compound is unique due to its stability and ease of use in supplements and food fortification. Unlike natural folates, this compound is not easily degraded during food processing and storage, making it an ideal choice for preventing folate deficiency on a large scale .

Comparison with Similar Compounds

Chemical Structure and Bioavailability

- Folic Acid vs. 5-Methyltetrahydrofolate (5-MTHF):

this compound lacks a methyl group and must be reduced by dihydrofolate reductase (DHFR) to become active. In contrast, 5-MTHF (the active form) bypasses this step, making it more bioavailable, especially in individuals with MTHFR gene mutations . - This compound vs. Folinic Acid (5-formyl-THF): Folinic acid is another preformed folate that converts directly to THF without DHFR, offering rapid utilization in chemotherapy rescue and mitochondrial disorders.

Table 1: Structural and Metabolic Differences

| Compound | Structure | Activation Pathway | Key Enzymes Involved |

|---|---|---|---|

| This compound | Oxidized, synthetic | Requires DHFR reduction | DHFR, MTHFR |

| 5-MTHF | Reduced, active form | Direct utilization | None |

| Folinic Acid | Reduced, preformed folate | Converts via thymidylate synthase | - |

Genetic Interactions

- MTHFR Polymorphisms: Approximately 10–15% of populations carry MTHFR C677T mutations, impairing this compound metabolism. Maternal this compound supplementation reduces congenital heart disease (CHD) risk in offspring with variant genotypes, whereas 5-MTHF may offer better efficacy in these cases .

- This effect is less pronounced with natural folate .

Health Outcomes

Neurological Effects

- Alzheimer’s Disease (AD) Risk:

this compound supplementation alone increases AD risk in individuals with intermediate/high genetic risk (AD-GRS), likely due to homocysteine accumulation and brain atrophy in the hippocampus/amygdala. Co-supplementation with B vitamins mitigates this risk . - Cognitive Function:

Excessive this compound without B12/B6 elevates homocysteine, which is neurotoxic and linked to phosphorylated tau protein accumulation .

Cardiovascular Effects

- Stroke Prevention: Meta-analyses show a 10% reduction in stroke risk with this compound, attributed to homocysteine lowering. No significant benefit is observed for coronary heart disease (CHD) .

- Atherosclerosis:

In ApoE-/- mice, this compound and B12 reduce ox-LDL/HDL ratios and atherosclerotic plaques, highlighting its role in lipid metabolism .

Microbiome Interactions

- Gut Microbiota:

In vitro studies show both this compound and 5-MTHF reduce acetate production but increase isovaleric acid. However, this compound preferentially alters Pediococcus populations, while 5-MTHF affects Lactobacillus .

Table 2: Key Research Findings on Health Impacts

Biological Activity

Folic acid, also known as vitamin B9, is a water-soluble vitamin that plays a crucial role in various biological processes, including DNA synthesis, repair, and methylation. Its biological activity is primarily attributed to its active form, 5-methyltetrahydrofolate (5-MTHF), which is essential for one-carbon metabolism. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound undergoes a complex metabolic process in the human body:

- Absorption : this compound is absorbed in the mucosal epithelial cells of the small intestine. The enzyme folylpoly-gamma-glutamate carboxypeptidase converts dietary polyglutamate forms of folate into monoglutamate forms for absorption .

- Transport : Once converted to monoglutamate, folate is transported through the portal vein to the liver, where it is further metabolized .

- Conversion to Active Form : In the liver, dihydrofolate reductase (DHFR) reduces this compound to dihydrofolate and then to tetrahydrofolate (THF). THF is subsequently converted to 5-MTHF, which serves as a carrier for one-carbon units necessary for nucleotide synthesis .

The biological activity of this compound is critical for:

- DNA Synthesis and Repair : this compound is vital for the synthesis of purines and pyrimidines, which are building blocks of DNA .

- Cell Division and Growth : It plays a significant role in cell division and differentiation, particularly during periods of rapid growth such as pregnancy .

Role in Pregnancy and Neural Tube Defects

This compound's importance in pregnancy has been extensively studied, particularly regarding its role in preventing neural tube defects (NTDs).

Case Study: Maternal Folate Intake and NTDs

A landmark case-control study conducted by Bower and Stanley in 1989 demonstrated that increased maternal dietary folate intake significantly reduced the risk of NTDs such as spina bifida. The study involved data from mothers with infants diagnosed with NTDs compared to control groups . Key findings include:

- Reduction in NTD Incidence : Maternal supplementation with this compound before conception and during early pregnancy reduced the incidence of NTDs by up to 79% .

- Public Health Impact : Following these findings, Australia implemented mandatory fortification of bread flour with this compound in 2009, leading to a significant decline in NTD rates among Aboriginal populations .

Research Findings on this compound Supplementation

Numerous studies have reinforced the protective effects of this compound supplementation against NTDs:

- A study published in JAMA reported that women with pregestational diabetes who took this compound supplements had a statistically significant reduction in NTD occurrences compared to those who did not supplement .

- Another study from Iran indicated that this compound consumption prevented NTDs by approximately 94% when comparing pregnancies complicated by other anomalies .

Table: Summary of Key Studies on this compound and NTDs

| Study | Population | Findings | |

|---|---|---|---|

| Bower & Stanley (1989) | Australian mothers | 79% reduction in NTDs with increased folate intake | Maternal dietary folate is crucial for preventing NTDs |

| JAMA Study (2020) | Women with pregestational diabetes | Significant reduction in NTDs with supplementation | Supports this compound use before conception |

| Iranian Study (2011) | Pregnant women with birth defects | 94% reduction in NTDs with this compound use | Strong evidence for this compound's protective role |

Other Biological Functions

Beyond its role in pregnancy, this compound has been implicated in several other biological functions:

- Cardiovascular Health : this compound helps regulate homocysteine levels, an amino acid linked to cardiovascular diseases. Elevated homocysteine levels are associated with an increased risk of heart disease; thus, adequate folate intake may mitigate this risk .

- Cancer Research : this compound's ability to bind to folate receptors on cancer cells has led to its exploration as a delivery mechanism for targeted cancer therapies. Studies have shown that modifying siRNAs with this compound enhances their uptake by cancer cells expressing high levels of folate receptors .

Q & A

How can experimental design principles be optimized to assess folic acid's stability under varying pH conditions in enzymatic reactions?

Basic Research Focus : Stability testing under controlled variables.

Methodological Guidance :

- Hypothesis : this compound degradation correlates with acidic pH levels due to structural vulnerability of the pteridine ring.

- Experimental Setup : Use HPLC (High-Performance Liquid Chromatography) with UV detection (269 nm) to quantify this compound concentrations in buffered solutions (pH 2–7) incubated at 37°C for 24 hours .

- Data Analysis : Compare retention times and peak areas against calibration curves. Include controls (e.g., neutral pH) and triplicate runs to ensure reproducibility.

- Statistical Validation : Apply ANOVA to assess significance of degradation rates across pH levels .

Table 1 : Example Data for pH-Dependent Degradation

| pH | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | Degradation (%) |

|---|---|---|---|

| 2.0 | 50.0 | 32.5 | 35.0 |

| 7.0 | 50.0 | 48.1 | 3.8 |

What strategies resolve contradictions in clinical trial data on this compound's efficacy in preventing neural tube defects (NTDs)?

Advanced Research Focus : Meta-analysis of heterogeneous datasets.

Methodological Guidance :

- Systematic Review Protocol : Follow PRISMA guidelines to screen studies, extract data (e.g., dose, timing, population demographics), and assess bias using tools like ROBINS-I .

- Contradiction Analysis : Stratify data by confounders (e.g., maternal folate status, genetic polymorphisms like MTHFR C677T). Use multivariate regression to isolate this compound’s effect .

- Example Conflict : Trials reporting null effects often involve populations with pre-existing folate sufficiency. Adjust for baseline nutrient status via serum folate measurements .

Key Finding : Periconceptional supplementation (0.8 mg/day) reduces first-occurrence NTD risk by 83% (p=0.029) in folate-deficient cohorts .

How do chromatographic parameters influence the separation of this compound from its degradation products?

Advanced Technical Focus : HPLC method optimization.

Methodological Guidance :

- Factor Screening : Use face-centered central composite design to test acetonitrile concentration (3–10%), sodium-heptane-sulfonate molarity (1–5 mM), and pH (2.0–3.0) .

- Critical Parameters :

- Retention Factor (k) : Optimize for this compound (k > 2.0) to avoid co-elution with impurities.

- Resolution (Rs) : Target Rs ≥ 1.5 between this compound and N-(4-aminobenzoyl)-L-glutamic acid .

- Validation : Confirm precision (%RSD < 2.0), accuracy (recovery 95–105%), and robustness to minor pH fluctuations .

What statistical frameworks are recommended for analyzing dose-response relationships in this compound intervention studies?

Basic-to-Advanced Transition : From linear models to machine learning.

Methodological Guidance :

- Linear Models : Fit log-transformed folate concentrations to NTD risk using logistic regression. Adjust for covariates (BMI, ethnicity) .

- Nonlinear Approaches : Apply Hill equations to model saturation kinetics in cellular folate uptake assays.

- Machine Learning : Use random forests to identify interactions between folate, vitamin B12, and homocysteine levels in large cohort datasets .

How can researchers address reproducibility challenges in this compound bioavailability studies?

Advanced Research Focus : Standardizing in vitro and in vivo models.

Methodological Guidance :

- In Vitro Protocols : Simulate gastrointestinal digestion (e.g., INFOGEST model) with controlled enzyme concentrations and pH gradients. Quantify bioaccessible folate via microbiological assays .

- In Vivo Harmonization : Use Caco-2 cell monolayers for absorption studies. Report transepithelial electrical resistance (TEER) values to validate monolayer integrity .

- Inter-Lab Collaboration : Share SOPs via platforms like Zenodo to reduce variability in extraction and quantification methods .

What ethical and methodological considerations apply to longitudinal studies on this compound supplementation in pregnancy?

Advanced Research Focus : Cohort study design.

Methodological Guidance :

- Ethical Compliance : Obtain informed consent for genetic testing (e.g., MTHFR variants) and disclose risks of over-supplementation (e.g., masking B12 deficiency) .

- Data Collection : Use REDCap for secure, longitudinal data management. Include biomarkers (serum folate, homocysteine) at multiple timepoints (preconception, trimester 1–3) .

- Attrition Mitigation : Implement incentives (e.g., prenatal vitamin vouchers) and mobile health reminders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.